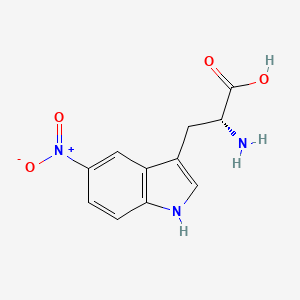
(R)-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-nitroindole.
Alkylation: The 5-nitroindole undergoes alkylation with a suitable halogenated propanoic acid derivative.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Conversion to 5-aminoindole derivatives.
Reduction: Formation of 5-amino-1H-indole-3-yl derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with an indole ring, but without the nitro group.
5-Nitroindole: A simpler compound with only the nitro group on the indole ring.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Uniqueness: ®-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid is unique due to its combination of a chiral center, an indole ring, and a nitro group. This combination imparts specific chemical and biological properties that are not found in simpler indole derivatives.
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-2-1-7(14(17)18)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m1/s1 |
InChI Key |
XKDUODGOACYEEU-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















